![molecular formula C13H27NO5Si B573903 n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine CAS No. 193417-26-4](/img/structure/B573903.png)

n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

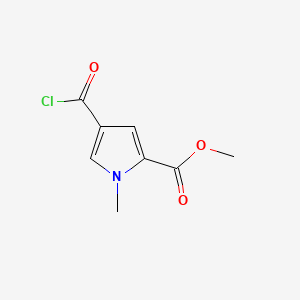

“n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” is a chemical compound with the molecular formula C13H27NO5Si . It is used in various scientific research applications, including the synthesis of polymers, coatings, and resins.

Molecular Structure Analysis

The molecular structure of “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” consists of a carbomethoxyaziridine group attached to a triethoxysilylpropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” include its molecular formula (C13H27NO5Si), and it is a liquid substance .科学的研究の応用

Surface Modification of Nano-Silica

In an in-situ surface modification method, nano-silica (NS) underwent treatment with bis[3-(triethoxysilyl)propyl]tetrasulfide, often referred to as TESPT, a commercially available SCA (silane coupling agent). This produced surface-functionalized NS, also known as modified nanosilica (mNS). The silanol groups in TESPT form chemical connections with the surface of the NS, which significantly increases the rubber-matrix nanocomposite’s curing efficiency and improves its mechanical properties .

Enhancement of Mechanical Properties of Rubber Nanocomposites

The influence of using this mNS as a filler in styrene-butadiene rubber/acrylonitrile-butadiene rubber (SBR/NBR) composites was examined. The SBR/NBR nanocomposites filled with NS and mNS exhibited notable enhancements in tensile and tear strength, demonstrating improvements of 161% and 70%, respectively, in comparison to SBR/NBR vulcanizates .

Synthesis of Statistical and Block Copolymers

Well-defined statistical copolymers of n-hexyl isocyanate, HIC, and 3- (triethoxysilyl)propyl isocyanate, TESPI, were synthesized via coordination polymerization mechanism, employing a chiral half-titanocene complex as initiator .

Thermal Decomposition Study of Copolymers

The kinetics of the thermal decomposition of the statistical copolymers was studied by Thermogravimetric Analysis, TGA, and Differential Thermogravimetry, DTG, and the activation energy of this process was calculated employing several theoretical models .

Surface Modification of Silica Gel for Heavy Metal Uptake

N - [3- (Trimethoxysilyl)propyl]ethylenediamine has also been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .

Immobilization of Cellulose Derivatives onto Silica Matrix

As a bifunctional reagent (isocyanate and ethoxysilyl groups) for the immobilization of cellulose derivatives onto silica matrix to generate bonded type of chiral stationary phases (CSPs) .

Safety and Hazards

将来の方向性

The future directions for research on “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” could involve further exploration of its uses in the synthesis of various materials, including polymers, coatings, and resins. Additionally, more research could be done to fully understand its mechanism of action .

作用機序

Target of Action

Similar compounds such as n-[3-(trimethoxysilyl)propyl]ethylenediamine have been used as organic ligands for the surface modification of materials like silica gel .

Mode of Action

It’s likely that it interacts with its targets through a process of covalent bonding, similar to other silane coupling agents . This interaction can lead to changes in the physical and chemical properties of the target material, enhancing its performance in various applications.

Biochemical Pathways

Silane coupling agents are known to influence the surface chemistry of materials, potentially affecting various biochemical pathways depending on the specific application .

Pharmacokinetics

Similar compounds like n-[3-(trimethoxysilyl)propyl]ethylenediamine have a boiling point of 146 °c/15 mmhg and a density of 1028 g/mL at 25 °C . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds have been used to enhance the mechanical properties and adhesion of polymer films to various substrates .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine. For instance, it’s soluble in organic solvents like ethanol, acetone, and dichloromethane . It’s relatively stable at room temperature but should avoid direct sunlight exposure .

特性

IUPAC Name |

methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUJZVMOZLQWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine facilitate the immobilization of fullerene (C60) onto silica gel?

A1: N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine plays a crucial role in attaching C60 to silica gel. The process begins with the thermal ring opening of the aziridine compound in the presence of C60. This reaction forms a fulleropyrrolidine derivative, essentially attaching the C60 molecule to the propyl chain of the aziridine. The triethoxysilyl group on the other end of the propyl chain then allows for covalent attachment to the HPLC silica gel. This creates a stationary phase where C60 is immobilized and can interact with other molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)

![1-[(tert-Butoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B573839.png)

![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)

![1H,3H-Pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazole](/img/structure/B573841.png)

![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)